![molecular formula C57H75AlO9S3 B13800527 Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] CAS No. 85614-34-2](/img/structure/B13800527.png)
Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] is a complex organometallic compound with the molecular formula C57H75AlO9S3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] typically involves the reaction of aluminum salts with tris(1-methylethyl)naphthalenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of aluminum within the compound.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state aluminum compounds, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
作用機序
The mechanism of action of Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
Aluminum tris(1-methylethyl)-: A related compound with similar structural features but different functional groups.
Naphthalenesulfonic acid derivatives: Compounds with similar sulfonate groups but different metal centers.
Uniqueness
Aluminum tris[tris(1-methylethyl)naphthalenesulfonate] stands out due to its unique combination of aluminum and tris(1-methylethyl)naphthalenesulfonate groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
85614-34-2 |
|---|---|
分子式 |
C57H75AlO9S3 |
分子量 |
1027.4 g/mol |
IUPAC名 |
aluminum;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/3C19H26O3S.Al/c3*1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h3*7-13H,1-6H3,(H,20,21,22);/q;;;+3/p-3 |
InChIキー |
RXOMEIOGUUGIDP-UHFFFAOYSA-K |
正規SMILES |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


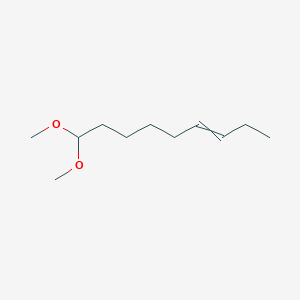
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
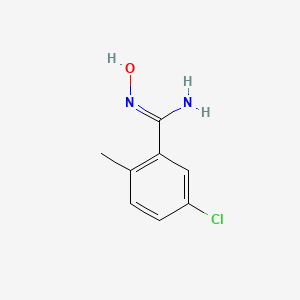
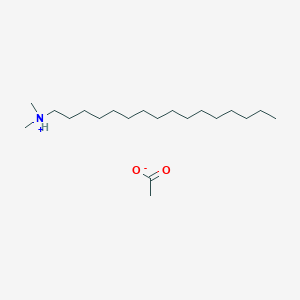
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)
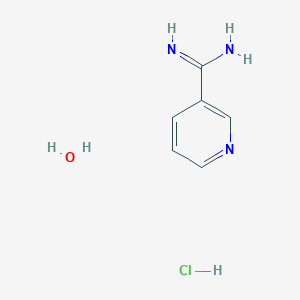
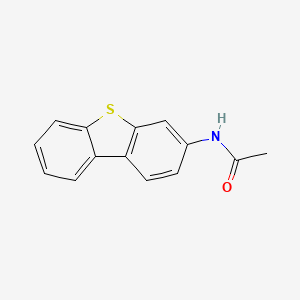
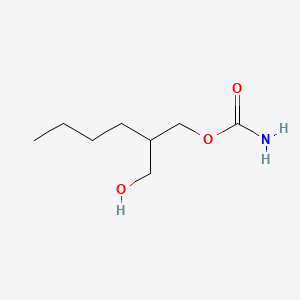

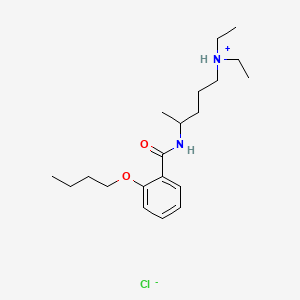
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)



